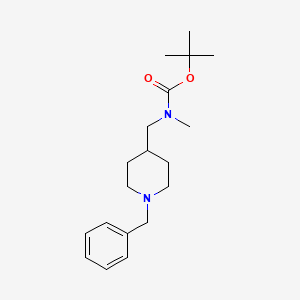
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C18H28N2O2. It is known for its applications in various scientific fields, including chemistry and biology. This compound is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
The synthesis of tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate involves several steps. One common method includes the reaction of 1-benzylpiperidin-4-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate can be compared with other similar compounds such as:
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate: Similar in structure but lacks the methyl group.
tert-Butyl ((1-cyanomethyl)piperidin-4-yl)methyl)carbamate: Contains a cyanomethyl group instead of the benzyl group.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of the piperidine ring.
Properties
CAS No. |
138022-03-4 |
|---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-[(1-benzylpiperidin-4-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)20(4)14-17-10-12-21(13-11-17)15-16-8-6-5-7-9-16/h5-9,17H,10-15H2,1-4H3 |
InChI Key |
ZBFIBWPUNZXVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


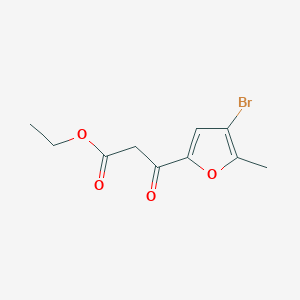


![2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B11795056.png)
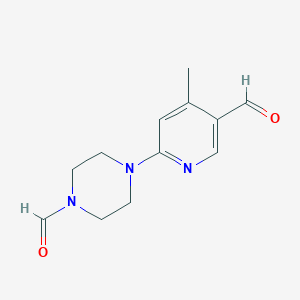
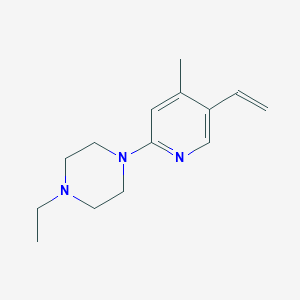



![Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate](/img/structure/B11795104.png)
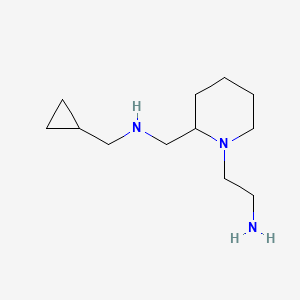


![Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11795123.png)
